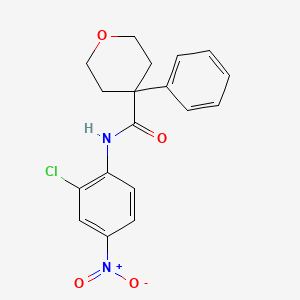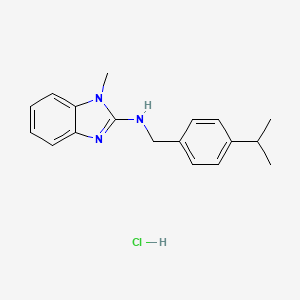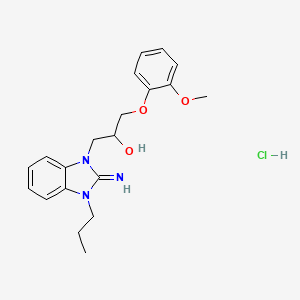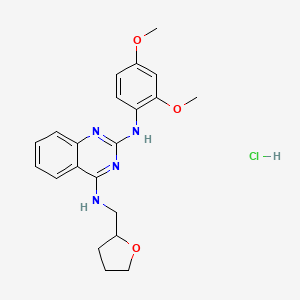
N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
描述
N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. CNQX is widely used in scientific research as a tool to study the physiological and biochemical effects of glutamate signaling in the central nervous system.
作用机制
N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the central nervous system. By binding to the receptor and preventing the binding of glutamate, N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide blocks the flow of ions across the synaptic cleft, thereby inhibiting the excitatory response of the neuron.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been found to inhibit long-term potentiation, a process that is essential for learning and memory. N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to reduce the excitability of neurons and to have neuroprotective effects against oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its high selectivity for the AMPA receptor subtype. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its potential to affect other glutamate receptor subtypes, which may complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research involving N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is the development of novel compounds that are more selective and potent antagonists of the AMPA receptor subtype. Additionally, further research is needed to better understand the long-term effects of N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide on synaptic plasticity and neuronal function.
科学研究应用
N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is widely used in scientific research to study the role of glutamate signaling in the central nervous system. It is particularly useful in studying the mechanisms of synaptic plasticity and the role of AMPA receptors in learning and memory. N-(2-chloro-4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been used to investigate the pathophysiology of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-15-12-14(21(23)24)6-7-16(15)20-17(22)18(8-10-25-11-9-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMWTKSBCGDLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B4105499.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4105507.png)
![ethyl 4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4105518.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105521.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4105541.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4105554.png)





![N-[2-(4-morpholinyl)ethyl]-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide hydrochloride](/img/structure/B4105601.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)